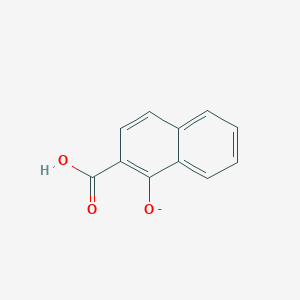

1-Hydroxy-2-naphthoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-hydroxy-2-naphthoate is a hydroxy monocarboxylic acid anion that is the conjugate base of 1-hydroxy-2-naphthoic acid. It has a role as a bacterial xenobiotic metabolite and a fungal xenobiotic metabolite. It is functionally related to a 2-naphthoate. It is a conjugate base of a 1-hydroxy-2-naphthoic acid.

Applications De Recherche Scientifique

Environmental Applications

1.1. Sorption Studies

1-Hydroxy-2-naphthoate is significant in understanding the sorption behavior of organic pollutants in sediment and soil environments. A study conducted by Zhang et al. (2007) examined the sorption of this compound to iron oxides, revealing that its mobility in soils is influenced by pH and ionic strength. The results indicated that higher pH levels enhance the sorption capacity of this compound to goethite and lepidocrocite, which are common iron oxides found in soils .

Table 1: Sorption Characteristics of this compound

| Parameter | Value |

|---|---|

| pH Range | 5 - 8 |

| Ionic Strength | 0.01 - 0.4 M |

| Sorption Capacity | High at pH 7 |

1.2. Interaction with Sediments

Research by Wang et al. (2004) focused on the interaction of phenanthrene and its primary metabolite, this compound, with estuarine sediments. The study found that the presence of humic substances significantly affects the sorption dynamics of these compounds, which has implications for their bioavailability and ecological risk assessments .

Microbiological Applications

2.1. Biodegradation Studies

In microbiology, this compound serves as a key intermediate in the biodegradation pathways of polycyclic aromatic hydrocarbons (PAHs). A study by Harayama et al. (2011) described how specific bacteria utilize this compound in their metabolic pathways for degrading phenanthrene and related compounds through dioxygenase activity . This enzymatic pathway is crucial for bioremediation efforts aimed at cleaning up PAH-contaminated environments.

Case Study: Biodegradation Pathway Characterization

A detailed characterization of two dioxygenases from Arthrobacter phenanthrenivorans demonstrated their ability to metabolize this compound efficiently, leading to the cleavage of aromatic rings and subsequent degradation products that can be further processed by microbial communities .

Analytical Chemistry Applications

3.1. Chromatographic Techniques

In analytical chemistry, this compound is utilized as a standard compound for calibration in chromatographic techniques such as high-performance liquid chromatography (HPLC). Its unique chemical properties allow for precise quantification of naphthalene derivatives in various samples, including environmental matrices.

Table 2: HPLC Parameters for Analyzing this compound

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile:Water (70:30) |

| Flow Rate | 1 mL/min |

| Detection Wavelength | 254 nm |

Toxicological Studies

4.1. Safety Assessments

Toxicological assessments have been conducted to evaluate the safety profile of this compound, particularly regarding its potential effects on human health and the environment. Studies indicate that while it is not a naturally occurring metabolite, exposure can occur through contaminated environments .

Research has shown that high concentrations may lead to skin irritation and other adverse effects; hence understanding its toxicological profile is essential for regulatory purposes.

Propriétés

Formule moléculaire |

C11H7O3- |

|---|---|

Poids moléculaire |

187.17 g/mol |

Nom IUPAC |

2-carboxynaphthalen-1-olate |

InChI |

InChI=1S/C11H8O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H,(H,13,14)/p-1 |

Clé InChI |

SJJCQDRGABAVBB-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2[O-])C(=O)O |

SMILES canonique |

C1=CC=C2C(=C1)C=CC(=C2[O-])C(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.